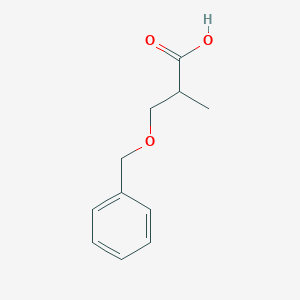

3-(Benzyloxy)-2-methylpropanoic acid

Übersicht

Beschreibung

3-(Benzyloxy)-2-methylpropanoic acid is an organic compound with the molecular formula C11H14O3 It is characterized by a benzyloxy group attached to a propanoic acid backbone, with a methyl group at the second carbon position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Benzyloxy)-2-methylpropanoic acid typically involves the esterification of 3-hydroxy-2-methylpropanoic acid with benzyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group using reagents like lithium aluminum hydride.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: 3-Hydroxy-2-methylpropanoic acid.

Substitution: Various substituted benzyloxy derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-(Benzyloxy)-2-methylpropanoic acid serves as an intermediate in the synthesis of various bioactive molecules and therapeutic drugs. Its derivatives have shown potential in treating conditions such as cancer and viral infections. Notably, studies have indicated its cytotoxic properties against cancer cell lines, suggesting it may induce apoptosis and inhibit cell proliferation in specific contexts .

Case Study: Anticancer Activity

- Research has demonstrated that this compound exhibits significant cytotoxicity against A549 lung cancer cells, with an IC50 value in the low micromolar range. The mechanism involves apoptosis induction and cell cycle arrest.

Organic Synthesis

In organic synthesis, this compound is utilized as a building block for creating more complex organic molecules. Its benzyloxy group can act as a protecting group for hydroxyl functionalities during multi-step syntheses, enhancing the efficiency of synthetic pathways.

Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Applications |

|---|---|---|

| 3-(Benzyloxy)propan-1-ol | Lacks the methyl group at the second carbon | Intermediate in organic synthesis |

| 2-(Benzyloxy)ethanol | Shorter carbon chain | Solvent and intermediate |

| Benzyl alcohol | Lacks additional carbon chain and methyl group | Solvent; used in various reactions |

Biological Studies

The compound's biological activity extends beyond anticancer properties. It has been investigated for its role in enzyme-catalyzed reactions involving alcohols and ethers, contributing to our understanding of biochemical pathways.

Research Insights

Wirkmechanismus

The mechanism of action of 3-(Benzyloxy)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

- 3-(Benzyloxy)propanoic acid

- 2-(Benzyloxy)propanoic acid

- 3-(Methoxy)propanoic acid

Comparison: 3-(Benzyloxy)-2-methylpropanoic acid is unique due to the presence of both a benzyloxy group and a methyl group on the propanoic acid backbone. This combination can influence its reactivity and binding properties, making it distinct from other similar compounds. For example, the methyl group can provide steric hindrance, affecting the compound’s interaction with enzymes and receptors compared to 3-(Benzyloxy)propanoic acid.

Biologische Aktivität

3-(Benzyloxy)-2-methylpropanoic acid is an organic compound characterized by a benzyloxy group attached to a branched aliphatic chain. While specific biological activities of this compound are not extensively documented, its structural characteristics suggest potential pharmacological effects. This article explores the biological activity of this compound, drawing on diverse sources and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHO. Its structure includes:

- A benzyloxy group which enhances lipophilicity.

- A carboxylic acid functional group , contributing to its acidity and reactivity.

This compound is notable for its potential applications in organic synthesis, particularly as a building block for more complex molecules.

Pharmacological Properties

- Metabolic Pathways : Compounds with similar structures have been investigated for their roles in metabolic processes, particularly in relation to hypertension and hyperlipidemia. For instance, derivatives of 2-methylpropanoic acids have shown potential as inhibitors or modulators of enzymes involved in lipid metabolism.

- Lipophilicity and Bioavailability : The presence of the benzyloxy group may enhance the lipophilicity of the compound, potentially improving its bioavailability and therapeutic efficacy.

- Synthesis and Applications : It serves as a versatile intermediate in organic synthesis, with applications in hydroxypropionyl alkylation reactions. This versatility suggests that it could be utilized in developing new therapeutic agents.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| 2-Methylpropanoic Acid | Simple carboxylic acid | Basic structure lacking additional functional groups |

| Benzoic Acid | Aromatic carboxylic acid | Lacks aliphatic side chains; more acidic |

| 3-(Hydroxy)-2-methylpropanoic Acid | Hydroxyl group instead of benzyloxy | Increased polarity; potential for different biological activity |

| 4-(Benzyloxy)phenylacetic Acid | Contains both phenyl and benzyloxy groups | Enhanced lipophilicity; potential for higher bioactivity |

This comparison illustrates how the unique combination of functional groups in this compound may enhance its utility in both synthetic and biological applications.

Case Studies and Research Findings

While specific studies on this compound are sparse, research on related compounds provides insights into potential biological activities:

- A study on 1,3-benzodioxole acids highlighted their larvicidal activity against Aedes aegypti, a vector for various viruses. The findings suggested that structural features significantly influence biological activity, indicating that similar modifications could enhance the efficacy of compounds like this compound .

- Other research has focused on derivatives of carboxylic acids that demonstrate antihypertensive properties, suggesting that modifications to the core structure can lead to desired pharmacological effects .

Eigenschaften

IUPAC Name |

2-methyl-3-phenylmethoxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-9(11(12)13)7-14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXXYKBFWWHJGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.